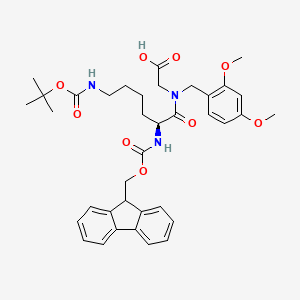
Fmoc-L-Lys(Boc)-DmbGly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-L-Lys(Boc)-DmbGly-OH” is a derivative of the amino acid lysine, used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
Fmoc-L-Lys(Boc)-DmbGly-OH can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .Molecular Structure Analysis
The molecular formula of Fmoc-L-Lys(Boc)-DmbGly-OH is C26H32N2O6 . It has a molecular weight of 468.54 g/mol .Chemical Reactions Analysis
Fmoc-L-Lys(Boc)-DmbGly-OH is used in Fmoc solid-phase peptide synthesis . The Boc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Boc)-DmbGly-OH is a solid substance . It has an optical activity of [α]20/D -12±1°, c = 1% in DMF . It is clearly soluble when 1 mmole is dissolved in 2 ml DMF .Applications De Recherche Scientifique
Organogel Formation
Fmoc-L-Lys(Boc)-DmbGly-OH: compounds have been utilized in the synthesis of organogelators. These organogelators can form stable thermo-reversible organogels in various solvents, including alcoholic, substituted benzene, and chlorinated solvents . The minimum gelation concentration (MGC) ranges from 1% to 4% (mass fraction), indicating their efficiency in gel formation. These gels have potential applications in creating 3D structures for tissue engineering and as matrices for drug delivery systems.
Self-Assembly into Nanostructures
The ability of Fmoc-L-Lys(Boc)-DmbGly-OH derivatives to self-assemble into nanostructures such as nanofibers, nanoribbons, or nanotubes has been observed through transmission electron microscopy (TEM) and scanning electron microscopy (SEM) . This property is significant for the development of nanomaterials used in medical imaging, sensors, and as components in nanoelectronics.
Rheological Properties
The rheological properties of gels formed by Fmoc-L-Lys(Boc)-DmbGly-OH derivatives are noteworthy. The storage modulus of these gels is higher than the loss modulus, and the complex viscosity decreases linearly with increasing scanning frequency . These characteristics are essential for applications that require materials with specific viscoelastic properties, such as in the manufacturing of soft robotics and dynamic tissue scaffolds.
Fluorescence Spectroscopy
Fmoc-L-Lys(Boc)-DmbGly-OH: compounds exhibit interesting fluorescence properties. The fluorescence spectrum shows red-shifted emission peaks and intensity variations as a function of concentration, indicating π-π stacking interactions and the formation of J-type aggregates . This feature can be exploited in the design of fluorescent probes for biological imaging and diagnostics.
Solid-Phase Peptide Synthesis
The compound is used in the solid-phase synthesis of peptides, such as the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . This application is crucial in the field of medicinal chemistry for the development of new pharmaceuticals.
Hydrogel-Based Biomedical Applications
Fmoc-L-Lys(Boc)-DmbGly-OH: derivatives are key in forming self-supporting hydrogels with potential biomedical applications . These hydrogels can be used for drug delivery, as diagnostic tools for imaging, and in biotechnological applications, offering a biocompatible platform for various therapeutic interventions.
Mécanisme D'action
Target of Action
Fmoc-L-Lys(Boc)-DmbGly-OH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. The specific role of these targets would depend on the context of the biological system in which they are found.
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protective groups used in peptide synthesis . They prevent unwanted side reactions and are removed in a controlled manner during the synthesis process .
Result of Action
The result of the action of Fmoc-L-Lys(Boc)-DmbGly-OH is the successful synthesis of peptides with the desired sequence
Action Environment
The action of Fmoc-L-Lys(Boc)-DmbGly-OH is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. Proper storage is also crucial to maintain the stability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNZVPWGGHTFU-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc)-DmbGly-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

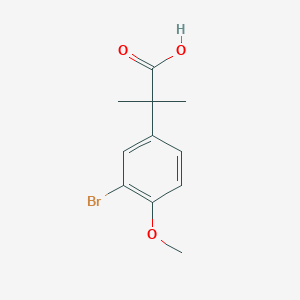
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)
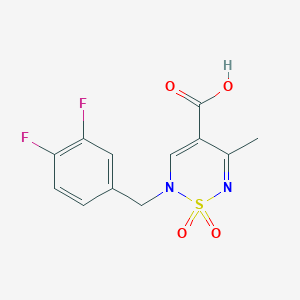

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)


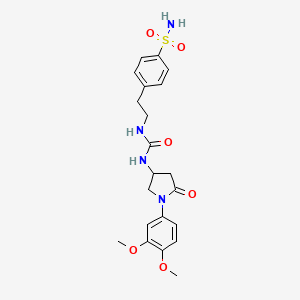
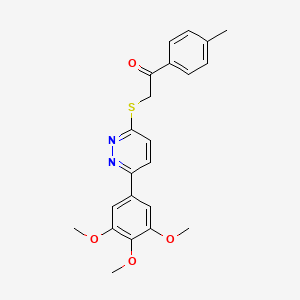
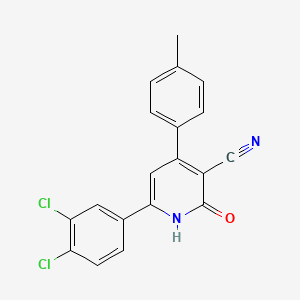
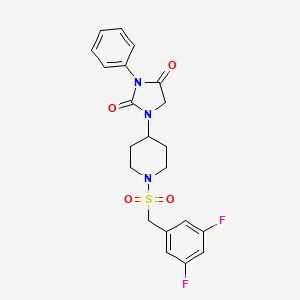
![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)

![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)